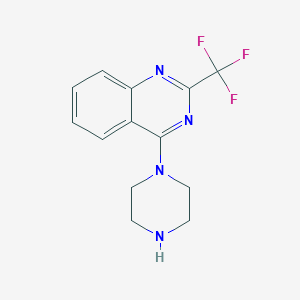

4-Piperazino-2-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality 4-Piperazino-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazino-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-yl-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSGBZTUVZBWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236877 | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-99-5 | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendancy of Trifluoromethyl Quinazolines in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Introduction: The Strategic Imperative of Fluorination in Quinazoline Scaffolds

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous therapeutic agents.[1][2] Its versatility allows for functionalization at various positions, enabling the modulation of pharmacological activity. In recent years, the strategic incorporation of trifluoromethyl (-CF3) groups into quinazoline derivatives has emerged as a paramount strategy in the design of novel therapeutics.[3][4] This is not a matter of mere substitution; the unique physicochemical properties of the -CF3 group profoundly enhance the drug-like characteristics of the parent molecule.

The trifluoromethyl group is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5] Furthermore, the presence of a -CF3 group can enhance binding affinity to target proteins and improve membrane permeability, leading to increased bioavailability.[3] These attributes have propelled trifluoromethyl quinazoline derivatives to the forefront of research, particularly in the development of potent anticancer and antimalarial agents.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this promising class of compounds, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Constructing the Trifluoromethyl Quinazoline Core

The synthesis of trifluoromethyl quinazoline derivatives can be broadly approached through two primary strategies: the use of pre-trifluoromethylated building blocks or the direct trifluoromethylation of a pre-formed quinazoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: Synthesis from Trifluoromethylated Anthranilic Acid Derivatives

A common and effective approach involves the use of commercially available or readily synthesized trifluoromethyl-substituted anthranilic acids or their corresponding amides. This "bottom-up" approach secures the position of the -CF3 group on the benzene ring of the quinazoline core from the outset.

A representative synthetic workflow is the condensation of a trifluoromethyl-substituted 2-aminobenzamide with an appropriate aldehyde, followed by cyclization.

Caption: General workflow for synthesizing trifluoromethyl quinazoline derivatives from a substituted 2-aminobenzamide.

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one

-

Schiff Base Formation: To a solution of 2-amino-5-(trifluoromethyl)benzamide (1.0 eq) in ethanol, add benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: To the reaction mixture, add iodine (1.2 eq) as an oxidizing agent. The mixture is then refluxed for 6-8 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium thiosulfate solution to quench the excess iodine. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the process. Its boiling point is suitable for reflux conditions.

-

Iodine as Oxidizing Agent: Iodine is a mild and effective oxidizing agent for the cyclization of the Schiff base to the quinazolinone core.

-

Sodium Thiosulfate Quench: This step is crucial to remove unreacted iodine, which can contaminate the final product and complicate purification.

Strategy 2: Multi-Component Reactions (MCRs)

Multi-component reactions offer a streamlined and atom-economical approach to constructing complex molecules like quinazolines in a single step.[6] A common MCR for quinazoline synthesis involves the reaction of an isatoic anhydride, an amine, and an aldehyde.

Caption: A simplified representation of a multi-component reaction for the synthesis of trifluoromethyl quinazolines.

Biological Applications and Mechanistic Insights

Trifluoromethyl quinazoline derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases.[3][4]

Anticancer Activity: Targeting Tyrosine Kinases

A significant number of trifluoromethyl quinazoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target. FDA-approved drugs like gefitinib and erlotinib, which feature a quinazoline core, underscore the clinical relevance of this scaffold.[4] The trifluoromethyl group in novel derivatives can enhance the binding affinity to the ATP-binding pocket of the kinase domain, leading to improved inhibitory activity.

Caption: Mechanism of action of trifluoromethyl quinazoline derivatives as EGFR inhibitors.

A study on novel 2-arylaminoquinazoline derivatives with a trifluoromethyl group at the 4-position identified compounds with significant in vitro antitumor activity.[7] For instance, certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, comparable to the positive control gefitinib.[7] These compounds were found to induce apoptosis and prevent tumor cell migration.[7]

| Compound ID | PC3 (IC50, µM) | LNCaP (IC50, µM) | K562 (IC50, µM) |

| 10b | 3.02 | 3.45 | 3.98 |

| Gefitinib | - | - | - |

| Data adapted from a study on trifluoromethyl-containing quinazoline derivatives as potential antitumor agents.[7] |

Antimalarial and Antibacterial Potential

Beyond cancer, trifluoromethyl quinazolines have emerged as promising agents against infectious diseases. They have shown efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[3][4] The trifluoromethyl group is thought to enhance the compound's ability to target essential enzymes within the parasite.[3] Additionally, various quinazoline derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Challenges and Future Directions

Despite the significant promise, the development of trifluoromethyl quinazoline derivatives is not without its challenges. The synthesis of fluorinated compounds can be complex and costly, potentially limiting large-scale production.[3] Furthermore, the emergence of drug resistance remains a persistent hurdle in both cancer and infectious disease therapy.[3][4]

Future research will likely focus on:

-

Developing more efficient and cost-effective synthetic methodologies.

-

Designing novel derivatives that can overcome existing resistance mechanisms.

-

Exploring the therapeutic potential of these compounds in other disease areas, such as viral infections and inflammatory disorders. [2][8][9]

The continued exploration of the chemical space around the trifluoromethyl quinazoline scaffold holds immense potential for the discovery of next-generation therapeutics that can address unmet medical needs.

References

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Preprints.org. [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

-

Recent Advances on Quinazoline. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijmpr.in [ijmpr.in]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the frequent challenge of sourcing complete public data for novel compounds, this document presents a predictive and methodological framework for researchers. It includes detailed, field-tested protocols for acquiring Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. Furthermore, it offers an in-depth, expert analysis of the anticipated spectral features, grounded in established principles and data from structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and validate the structure of this molecule, ensuring the integrity of their research and development pipelines.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 2-position can enhance metabolic stability and cell permeability, while a piperazine moiety at the 4-position is a common pharmacophore known to improve solubility and target engagement.[3][4]

4-Piperazino-2-(trifluoromethyl)quinazoline (Figure 1) combines these advantageous features, making it a compound of significant interest for further investigation. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to biological activity and safety.[5] Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone techniques for this purpose, providing orthogonal and definitive data on molecular weight, connectivity, and stereochemistry.

This guide provides both the "how" and the "why" of spectroscopic analysis for this specific molecule. It is structured to serve as a practical laboratory resource and an educational tool for interpreting complex spectral data.

Molecular Structure and Isotopic Abundance

A foundational understanding of the molecule's composition is critical before undertaking any spectroscopic analysis.

Molecular Formula: C₁₃H₁₃F₃N₄

Molecular Weight: 282.26 g/mol

The presence of multiple nitrogen atoms and the natural isotopic abundance of carbon (¹³C ≈ 1.1%) will result in characteristic isotopic patterns in high-resolution mass spectrometry, serving as an initial validation of the elemental composition.

Figure 1: Chemical Structure of 4-Piperazino-2-(trifluoromethyl)quinazoline

Caption: Structure of 4-Piperazino-2-(trifluoromethyl)quinazoline with key positions labeled.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound, which is a primary indicator of its identity. Electrospray ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of dissolving the analyte.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Operate in positive ion mode. The basic nitrogen atoms of the quinazoline and piperazine rings are readily protonated.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Predicted Mass Spectrum and Interpretation

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺.

Table 1: Predicted m/z Values for Key Ions

| Ion Species | Predicted Exact Mass | Predicted m/z | Rationale |

| [M] | 282.1147 | - | Molecular Mass |

| [M+H]⁺ | 283.1225 | 283.1225 | Protonation of a basic nitrogen. This is expected to be the base peak. |

| [M+Na]⁺ | 305.1044 | 305.1044 | Adduct with sodium ions, commonly observed as a minor peak. |

Expertise in Action: The high-resolution mass measurement is a self-validating system. A measured m/z of 283.1225 ± 5 ppm provides strong evidence for the elemental formula C₁₃H₁₄F₃N₄⁺. The natural isotopic pattern should also be analyzed to further confirm the elemental composition.

Fragmentation Pathway Analysis

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information.

Caption: Workflow for structural validation integrating MS and NMR data.

This integrated approach ensures trustworthiness. The molecular formula determined by high-resolution MS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The presence of the trifluoromethyl group is confirmed by ¹⁹F NMR and the characteristic quartet in the ¹³C NMR. The connectivity is then pieced together from the chemical shifts and coupling patterns in the ¹H NMR, with 2D NMR techniques providing the final, unambiguous confirmation if needed.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline. By combining detailed experimental protocols with expert-driven predictive analysis, researchers are equipped to confidently acquire and interpret the necessary data to verify the structure and purity of this promising molecule. Adherence to these principles of orthogonal, self-validating analysis is paramount to ensuring the scientific integrity and success of research and development efforts in medicinal chemistry.

References

- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica, 4(5), 1917-1922.

- Al-Harbi, R. A. K. (n.d.). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar.

- Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 4-Piperazino-2-(trifluoromethyl)quinazoline.

- Supporting Inform

- Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones Table of contents Genera. (n.d.).

- Fisher Scientific. (2021, December 24).

- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). PMC.

- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). PubMed Central.

- Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026, January 2).

- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

- Chemos GmbH & Co. KG. (n.d.).

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

- A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.).

- Apollo Scientific. (2023, July 4). 4-(Methylamino)-2-(trifluoromethyl)

- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scispace.com [scispace.com]

- 3. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Evaluation of Novel Quinazoline Compounds

Introduction: The Therapeutic Promise of the Quinazoline Scaffold

The quinazoline skeleton, a fused bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, several FDA-approved drugs feature the quinazoline core, many of which function as protein kinase inhibitors targeting key signaling pathways in cancer.[4] For instance, gefitinib and lapatinib are well-known inhibitors of the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival.[5] The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.[5][6]

Given this precedent, the discovery and development of novel quinazoline compounds require a systematic and robust in vitro evaluation strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic and mechanistic properties of new quinazoline derivatives, primarily within an oncology context. The experimental design follows a logical, tiered approach, moving from broad phenotypic screening to more defined mechanistic studies. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and interpretable data.[7][8]

I. Experimental Workflow: A Tiered Approach to Characterization

A logical progression of experiments is crucial to efficiently characterize a novel compound. This workflow ensures that each step informs the next, building a comprehensive biological profile. The initial focus is on identifying cytotoxic activity, followed by investigations into the mode of cell death and the underlying molecular mechanisms.

Caption: Tiered experimental workflow for characterizing novel quinazoline compounds.

II. Phase 1: Primary Cytotoxicity Screening

The initial step is to determine whether the novel quinazoline compounds exhibit cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability, which is based on the metabolic activity of the cells.

Causality and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable, metabolically active cells.[9] This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[10] The selection of appropriate cancer cell lines is critical; for quinazolines, lines known to overexpress a potential target, such as EGFR (e.g., A549 non-small cell lung cancer cells), are often a logical starting point.[10]

Protocol 2.1: MTT Cell Viability Assay

Objective: To determine the IC50 value of novel quinazoline compounds.

Materials:

-

Selected cancer cell lines (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Novel quinazoline compounds, dissolved in DMSO to create stock solutions

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[11][12]

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "no-cell" control wells (medium only for background subtraction).

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[11]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

| Compound ID | Target Cell Line | IC50 (µM) ± SD |

| QZ-001 | A549 (NSCLC) | 5.2 ± 0.4 |

| QZ-002 | A549 (NSCLC) | 12.8 ± 1.1 |

| QZ-003 | A549 (NSCLC) | > 100 |

| Gefitinib (Control) | A549 (NSCLC) | 2.5 ± 0.3 |

III. Phase 2: Elucidating the Mechanism of Cell Death

Once a compound is confirmed to be cytotoxic, the next logical step is to investigate how it kills the cancer cells. The primary mechanisms to explore are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a controlled, energy-dependent process essential for tissue homeostasis. Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[1] Two complementary assays are recommended to robustly assess apoptosis.

3.1.1 Annexin V/Propidium Iodide (PI) Staining

Causality and Rationale: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (like FITC or PE) for detection by flow cytometry.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, co-staining allows for the differentiation of:

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3.1.1: Annexin V/PI Staining by Flow Cytometry

Objective: To quantify the induction of apoptosis by a novel quinazoline compound.

Materials:

-

Cells treated with the compound at its IC50 concentration for 24-48 hours.

-

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[13] Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

-

Staining: Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI solution to the cell suspension.[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]

3.1.2 Caspase Activity Assay

Causality and Rationale: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[17]

Protocol 3.1.2: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of executioner caspases-3/7.

Materials:

-

Cells cultured in white-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinazoline compound as in the MTT assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[18]

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[17]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. Incubate at room temperature for 1-3 hours.[17]

-

Measurement: Measure the luminescence using a plate-reading luminometer.[19]

Data Presentation: Apoptosis Induction

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | 4.1 ± 0.5 | 2.3 ± 0.3 | 1.0 ± 0.1 |

| QZ-001 (5 µM) | 28.5 ± 2.1 | 15.2 ± 1.8 | 4.7 ± 0.5 |

| Staurosporine (1 µM) | 45.3 ± 3.5 | 20.1 ± 2.2 | 8.2 ± 0.9 |

Cell Cycle Analysis

Causality and Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[10] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

Protocol 3.2: Cell Cycle Analysis by PI Staining

Objective: To determine the effect of a novel quinazoline compound on cell cycle progression.

Materials:

-

Cells treated with the compound at its IC50 concentration for 24 hours.

-

Cold 70% ethanol

-

PBS

-

PI staining solution (e.g., 50 µg/mL PI in PBS)[20]

-

RNase A solution (e.g., 100 µg/mL)[21]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[20]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to.[20]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

IV. Phase 3: Target Pathway Analysis

Given that many quinazolines are kinase inhibitors, it is essential to investigate their effects on specific signaling pathways.[4][23] Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of key proteins within these pathways.[24]

Causality and Rationale

Signaling pathways like the EGFR-PI3K-AKT and RAS-RAF-MEK-ERK cascades are frequently dysregulated in cancer and are common targets for quinazoline-based drugs.[5][25] The activation state of these pathways is often controlled by phosphorylation. A successful kinase inhibitor should decrease the phosphorylation of its direct target and downstream effector proteins. Western blotting allows for the separation of proteins by size and their detection using specific antibodies, including those that recognize total protein levels and those specific to phosphorylated forms (e.g., anti-p-EGFR, anti-p-AKT).[25] A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

Protocol 4.1: Western Blot Analysis

Objective: To assess the effect of a novel quinazoline compound on the phosphorylation status of key signaling proteins.

Materials:

-

Cells treated with the compound for a short duration (e.g., 1-6 hours).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction: Treat cells with the compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[25]

-

Stripping and Re-probing: To analyze total protein levels on the same blot, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein or a loading control like β-actin.

V. Conclusion and Future Directions

This guide outlines a foundational in vitro experimental workflow to characterize novel quinazoline compounds for anticancer potential. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and impact on key signaling pathways, researchers can build a robust data package. Positive results from this cascade of assays would justify advancing a compound to more complex studies, such as biochemical kinase assays to confirm direct target engagement, selectivity profiling against a panel of kinases, and ultimately, in vivo efficacy studies in animal models. This structured, mechanistically-driven approach is essential for the efficient and logical progression of promising compounds in the drug discovery pipeline.

References

-

Wikipedia. Quinazoline. [Link].

-

Al-Suhaimi, E. A., et al. (2016). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 135-142. [Link].

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link].

-

Lage, H. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current medicinal chemistry, 14(25), 2753-2759. [Link].

-

Al-Ostath, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105734. [Link].

-

Bhatt, H., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Drug discovery and development. [Link].

-

Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link].

-

protocols.io. (2023). MTT (Assay protocol). [Link].

-

Al-Zharani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 808. [Link].

-

University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link].

-

Castelli, R., et al. (2019). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 183, 111721. [Link].

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link].

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link].

-

protocols.io. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link].

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link].

-

MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link].

-

MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link].

-

Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link].

-

ResearchGate. (2022). The Medicinal Functionality of Quinazolines. [Link].

-

QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link].

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link].

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 121-131). Humana Press, Totowa, NJ. [Link].

-

protocols.io. (2025). Caspase 3/7 Activity. [Link].

-

Journal of Basic and Clinical Pharmacy. 3D QSAR studies on a series of Quinazoline derrivatives as tyrosine Kinase (EGFR) inhibitor: the k-nearest Neighbor molecular field Analysis approach. [Link].

-

East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core. [Link].

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link].

-

National Center for Biotechnology Information. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link].

-

ResearchGate. Protein kinase inhibitory activity of quinazolines for cancer therapy. [Link].

-

Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link].

-

Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link].

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link].

-

Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link].

-

ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link].

-

protocols.io. (2025). Caspase 3/7 Activity. [Link].

-

Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. [Link].

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link].

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. bosterbio.com [bosterbio.com]

- 15. Annexin V-PE Kit Protocol [hellobio.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 17. promega.com [promega.com]

- 18. Caspase 3/7 Activity [protocols.io]

- 19. tripod.nih.gov [tripod.nih.gov]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. blog.championsoncology.com [blog.championsoncology.com]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: 4-Piperazino-2-(trifluoromethyl)quinazoline as a Chemical Probe for Kinase Studies

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1] This structural motif is a cornerstone of several FDA-approved kinase inhibitors, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] The versatility of the quinazoline scaffold allows for the development of potent and selective inhibitors targeting various kinase families through strategic substitutions at different positions of the ring system. This application note focuses on 4-Piperazino-2-(trifluoromethyl)quinazoline , a specific derivative that holds promise as a chemical probe for interrogating kinase signaling pathways.

Small molecule inhibitors are invaluable as chemical probes for dissecting the cellular functions of kinases and for validating novel drug targets.[3] The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Piperazino-2-(trifluoromethyl)quinazoline in kinase research. We will delve into its potential kinase targets based on closely related analogs, and provide detailed protocols for its application in biochemical and cellular assays.

Molecular Profile of 4-Piperazino-2-(trifluoromethyl)quinazoline

| Property | Value | Source |

| IUPAC Name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline | PubChem |

| Molecular Formula | C13H13F3N4 | PubChem |

| Molecular Weight | 282.27 g/mol | PubChem |

| Structure | PubChem |

Anticipated Kinase Targets and Mechanism of Action

While a comprehensive kinome-wide screen for 4-Piperazino-2-(trifluoromethyl)quinazoline is not publicly available, analysis of structurally related compounds provides strong indications of its likely target profile. The quinazoline scaffold itself is a well-known ATP-competitive hinge-binding motif.

A recent study on the synthesis and anti-proliferative activity of a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which share the core 2-(trifluoromethyl)quinazoline structure, identified a piperazine-containing analog (compound 8b) as a potent inhibitor of cancer cell growth.[3] Molecular docking studies from this research strongly suggest that the PIM-1 kinase is a potential target for this class of compounds.[3] PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival and proliferation, making them attractive targets in oncology.

Furthermore, other 4-piperazino-quinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) .[4] It is therefore plausible that 4-Piperazino-2-(trifluoromethyl)quinazoline may exhibit activity against a range of kinases, with a potential focus on the PIM kinase family and certain receptor tyrosine kinases.

The proposed mechanism of action for this chemical probe is ATP-competitive inhibition . The quinazoline core is expected to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the piperazino and trifluoromethyl groups will likely occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

Experimental Protocols

This section provides detailed, step-by-step protocols for utilizing 4-Piperazino-2-(trifluoromethyl)quinazoline in key kinase research applications.

In Vitro Kinase Inhibition Assay

This protocol describes a generalized method to determine the in vitro potency (IC50) of 4-Piperazino-2-(trifluoromethyl)quinazoline against a purified kinase.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The readout is typically based on the detection of the phosphorylated substrate or the depletion of ATP.

Materials:

-

Purified recombinant kinase of interest (e.g., PIM-1, PDGFR)

-

Kinase-specific substrate (peptide or protein)

-

4-Piperazino-2-(trifluoromethyl)quinazoline (stock solution in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of 4-Piperazino-2-(trifluoromethyl)quinazoline in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

-

Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

Stop the kinase reaction and detect the remaining ATP using a luminescence-based assay like ADP-Glo™, following the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Treat the cells with 4-Piperazino-2-(trifluoromethyl)quinazoline at a desired concentration (e.g., 1-10 µM) or with DMSO as a vehicle control for 1-2 hours in serum-free media.

-

-

Cell Harvesting and Aliquoting:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

-

Thermal Challenge:

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

-

Include an unheated control sample.

-

-

Cell Lysis:

-

Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

-

Determine the protein concentration of the soluble fraction.

-

Analyze the samples by Western blotting using an antibody specific for the target kinase (e.g., PIM-1).

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Normalize the band intensity for each temperature point to the unheated control.

-

Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Kinome-Wide Selectivity Profiling

To understand the broader selectivity profile of 4-Piperazino-2-(trifluoromethyl)quinazoline, a kinome-wide profiling assay is essential. Services like KINOMEscan® from Eurofins DiscoverX provide a comprehensive assessment of a compound's binding to a large panel of kinases.[6]

Principle: KINOMEscan® is a competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

General Workflow for Submitting a Compound for KINOMEscan® Profiling:

Caption: KINOMEscan® Profiling Workflow.

Interpretation of Results: The results are typically presented as percent inhibition at a given compound concentration. A lower percentage indicates stronger binding. This data allows for the assessment of the compound's selectivity and identification of potential off-target effects.

Data Interpretation and Best Practices

-

Potency and Selectivity: A potent chemical probe should have an in-cell IC50 in the nanomolar range for its primary target(s). A high degree of selectivity is crucial to confidently attribute a cellular phenotype to the inhibition of a specific kinase.

-

On-Target vs. Off-Target Effects: Kinome-wide profiling is essential to identify potential off-target kinases. Any observed cellular effects should be validated with structurally distinct inhibitors of the same target or through genetic approaches (e.g., siRNA, CRISPR) to confirm on-target activity.

-

Cellular Permeability: The ability of the compound to cross the cell membrane and engage its intracellular target is critical. The CETSA protocol inherently validates target engagement within the cell.

Conclusion

4-Piperazino-2-(trifluoromethyl)quinazoline represents a promising chemical probe for the study of kinase signaling pathways. Based on the activity of closely related analogs, it is likely to target members of the PIM kinase family and potentially other tyrosine kinases. The protocols provided in this application note offer a robust framework for characterizing its potency, cellular target engagement, and kinome-wide selectivity. Rigorous application of these methodologies will enable researchers to confidently utilize this and similar quinazoline-based compounds to dissect the complex roles of kinases in health and disease.

References

- Shepard, S. et al. (2012). Discovery of 4-piperazino-substituted quinazoline derivatives as potent PDGFR inhibitors with activity against FLT-3 and c-KIT. Bioorganic & Medicinal Chemistry Letters, 22(1), 584-588.

- Dai, X. et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

- Jantzen, D. et al. (2018). Cellular Thermal Shift Assay (CETSA®) for Drug Discovery. Current Protocols in Chemical Biology, 10(4), e53.

- Frye, S. V. (2010). The art of the chemical probe.

- Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

-

Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

- Molina, D. M. et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.

- Wu, H. et al. (2023). Discovery of Novel N-Aryl-2-Trifluoromethyl-Quinazoline-4-Amine Derivatives as the Inhibitors of Tubulin Polymerization in Leukemia Cells. Molecules, 28(15), 5894.

- Zhang, X. et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Journal of Medicinal Chemistry, 62(22), 10237-10254.

- Conconi, M. T. et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 321-333.

- Al-Suwaidan, I. A. et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20089.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

-

Eurofins DiscoverX. (n.d.). KINOMEscan Technology. Retrieved from [Link]

- Ciardiello, F. (2000). The role of EGFR in cancer: from the bench to the clinic. Current Molecular Medicine, 1(2), 167-178.

- Lountos, G. T. et al. (2016). Structural Characterization of the PIM-1 Kinase in a Complex with a Pyrido[4,3-d]pyrimidin-4(3H)-one Based Inhibitor. Crystals, 6(11), 143.

- Heath, J. A. et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872.

- Wu, H. et al. (2023). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry, 139, 106733.

-

PubChem. (n.d.). 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline. Retrieved from [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.

Sources

- 1. Patents In BindingDB [bindingdb.org]

- 2. mdpi.com [mdpi.com]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Quinazoline Synthesis Technical Support Center: A-Z Troubleshooting

Welcome to the comprehensive technical support guide for quinazoline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinazolines are a cornerstone in drug discovery, forming the core of numerous approved therapeutics. However, their synthesis is often accompanied by challenges, including the formation of persistent and difficult-to-remove side products.

This guide provides in-depth, experience-driven insights into identifying, minimizing, and eliminating these impurities. We will move beyond simple procedural lists to explore the mechanistic origins of common side products and offer validated, actionable solutions.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during quinazoline synthesis in a direct question-and-answer format.

Incomplete Cyclization and Intermediate Accumulation

Question: My reaction stalls, and I'm isolating a significant amount of the uncyclized intermediate instead of the desired quinazoline. What's causing this, and how can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent hurdle, often pointing to insufficient activation of the cyclization precursor or reversible reaction steps. The root cause depends heavily on the synthetic route employed.

Causality & Mechanism: The final ring-closing step in many quinazoline syntheses, such as the widely used Niementowski and Friedländer reactions, is a condensation reaction that eliminates a small molecule, typically water. This step is often the most energetically demanding and can be reversible under certain conditions. Factors that can impede this step include:

-

Insufficient Temperature: Many classical syntheses require high temperatures to overcome the activation energy for cyclization.[1]

-

Poor Leaving Group: The efficiency of the cyclization is dependent on the facility with which the leaving group (e.g., water from a carbinolamine intermediate) is eliminated.

-

Steric Hindrance: Bulky substituents on either reaction partner can sterically disfavor the conformation required for ring closure.

Troubleshooting Protocol:

-

Increase Reaction Temperature: If your starting materials and desired product are thermally stable, gradually increasing the reaction temperature in 10-20°C increments can often provide the necessary energy to drive the cyclization. For thermally sensitive compounds, consider switching to a higher-boiling point solvent.

-

Employ a Dehydrating Agent: To shift the equilibrium towards the cyclized product, the removal of water is critical. This can be achieved by:

-

Azeotropic Removal: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene).

-

Chemical Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture.

-

-

Catalyst Optimization:

-

Acid Catalysis: In reactions like the Friedländer synthesis, an acid catalyst protonates the carbonyl group, making it more electrophilic and promoting the initial condensation. If using an acid catalyst, consider increasing its loading or switching to a stronger acid (e.g., from acetic acid to p-toluenesulfonic acid).

-

Base Catalysis: Some variations of the Niementowski synthesis can be promoted by a catalytic amount of base.[2]

-

Workflow for Optimizing Cyclization:

Caption: Troubleshooting workflow for incomplete cyclization.

Formation of Dimerization and Polymerization Byproducts

Question: My reaction mixture is turning into an intractable sludge, and my crude NMR shows a complex mixture of polymeric material alongside my desired product. How can I suppress these side reactions?

Answer: Dimerization and polymerization are common when using highly reactive starting materials or under harsh reaction conditions, particularly high temperatures.[1]

Causality & Mechanism: These side reactions often arise from the self-condensation of starting materials or reactive intermediates. For example, in syntheses involving 2-aminobenzaldehydes, the aldehyde can undergo self-condensation under basic conditions. Similarly, high concentrations of reactive species at elevated temperatures can favor intermolecular reactions over the desired intramolecular cyclization.

Mitigation Strategies:

-

Reduce Reaction Concentration: Operating at higher dilution can favor the intramolecular cyclization over intermolecular polymerization. A good starting point is to halve the initial concentration and monitor the effect on the product-to-side-product ratio.

-

Lower Reaction Temperature: High temperatures accelerate all reactions, including undesired polymerization.[1] If possible, explore lower reaction temperatures, perhaps in conjunction with a more active catalyst to maintain a reasonable reaction rate.

-

Slow Addition of Reagents: Adding one of the reactive partners slowly over a period can maintain its low concentration in the reaction mixture, thereby disfavoring bimolecular side reactions. This is particularly effective when one component is prone to self-condensation.

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Concentration | 0.5 M | 0.1 - 0.25 M | Favors intramolecular cyclization. |

| Temperature | 150 °C | 100 - 120 °C | Reduces rate of polymerization. |

| Reagent Addition | All at once | Slow addition over 1-2h | Maintains low concentration of reactive species. |

Unwanted N-Oxide Formation

Question: I am observing a significant peak in my mass spectrometry analysis corresponding to my product +16 amu, which I suspect is an N-oxide. How can I prevent its formation?

Answer: N-oxide formation is a common oxidative side reaction, particularly when using certain oxidants or when reactions are exposed to air at high temperatures. Both nitrogen atoms of the quinazoline ring can be oxidized, leading to N1-oxides or N3-oxides.[3]

Causality & Mechanism: The lone pairs on the nitrogen atoms of the quinazoline ring are susceptible to oxidation. This can be intentionally exploited in some synthetic strategies, but it is often an undesired side reaction.[3] The use of certain oxidizing agents, even when intended for another purpose in the reaction (e.g., dehydrogenation), can lead to N-oxidation. Prolonged heating in the presence of atmospheric oxygen can also contribute to this side reaction.[4]

Preventative Measures:

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation by atmospheric oxygen.[5] This is crucial for reactions run at high temperatures for extended periods.

-

Choice of Oxidant: If an oxidant is required for the synthesis (e.g., for an aromatization step), select one that is less prone to causing N-oxidation. For instance, instead of strong oxidants like permanganate, consider milder options like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubbling air or oxygen through the solution in a controlled manner.

-

Deoxygenation of Solvents: Ensure that the solvents used are thoroughly deoxygenated before use, especially in metal-catalyzed reactions where dissolved oxygen can also affect the catalyst's activity.

Protocol for a Reaction Under Inert Atmosphere:

-

Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air.

-

Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.

-

Add the solid reagents to the reaction flask under a stream of inert gas.

-

Add deoxygenated solvent via cannula or syringe.

-

If necessary, bubble inert gas through the reaction mixture for 10-15 minutes to ensure complete removal of dissolved oxygen.

-

Maintain a positive pressure of inert gas throughout the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in side product profiles between the Niementowski and Friedländer syntheses?

A1: The Niementowski synthesis, which typically involves the reaction of an anthranilic acid with an amide at high temperatures, is prone to side products arising from the degradation of the starting materials due to the harsh conditions.[1][6] In contrast, the Friedländer synthesis, condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is more susceptible to self-condensation (aldol) of the ketone starting material, especially under basic conditions.[7][8]

Q2: My metal-catalyzed quinazoline synthesis is giving low yields. What are the likely culprits?

A2: Low yields in metal-catalyzed syntheses often point to issues with the catalyst's activity or the reaction atmosphere.[5] Common problems include:

-

Catalyst Poisoning: Impurities in the starting materials or solvents (e.g., sulfur-containing compounds) can poison the catalyst. Ensure high purity of all reagents.

-

Atmosphere Control: Many catalytic cycles are sensitive to oxygen. Running the reaction under a strictly inert atmosphere is critical.[5]

-

Ligand Choice: The choice of ligand can significantly impact the catalyst's stability and reactivity. A ligand screen may be necessary to find the optimal conditions for your specific substrate.

Q3: How can I effectively purify my quinazoline product from closely-related side products?

A3: Purification can be challenging due to the similar polarity of many side products to the desired quinazoline.

-

Column Chromatography: This is the most common method. A careful selection of the solvent system is key. Using a shallow gradient of a more polar solvent can help resolve closely eluting compounds.

-

Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.

-

Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed, although it is less scalable.

Q4: Can microwave-assisted synthesis help in minimizing side products?

A4: Yes, microwave-assisted synthesis can be a powerful tool for reducing side products.[9] The rapid heating provided by microwaves can significantly shorten reaction times, which minimizes the opportunity for thermal degradation and the formation of time-dependent side products.[6][9] However, it's important to carefully control the temperature to avoid localized overheating, which could potentially lead to different side product profiles.[8]

Part 3: Experimental Protocols

Protocol 3.1: General Procedure for a Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol is adapted from methodologies that leverage microwave irradiation to improve reaction efficiency and reduce side products.[6][9]

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1 mmol) and formamide (5 mmol).

-

Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Work-up: After cooling the reaction vial to room temperature, add 10 mL of cold water to the reaction mixture.

-

Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the 4(3H)-quinazolinone.

-

Purity Analysis: Assess the purity of the product by NMR spectroscopy and LC-MS.

Protocol 3.2: Analysis of Side Products by LC-MS

-

Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

-

Data Analysis: Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio. Analyze the other peaks to identify potential side products, such as uncyclized intermediates, dimers, or oxidized species.

Part 4: Visualizing Reaction Pathways

Sources

- 1. benchchem.com [benchchem.com]

- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

overcoming poor reactant solubility in quinazoline synthesis protocols

Introduction: The Quinazoline Solubility Challenge

Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their synthesis is a cornerstone of many drug discovery programs. However, researchers frequently encounter a significant hurdle that can derail even the most well-designed synthetic route: poor reactant solubility .

Many precursors to the quinazoline core, such as substituted anthranilic acids, 2-aminobenzonitriles, or 2-aminobenzophenones, are crystalline solids with limited solubility in common organic solvents. When a reactant fails to dissolve, the reaction becomes a heterogeneous mixture. This leads to several critical problems:

-

Reduced Reaction Rates: The reaction can only occur at the surface of the undissolved solid, drastically slowing down the conversion to the desired product.

-

Incomplete Reactions & Low Yields: A significant portion of the starting material may remain unreacted, even after extended reaction times or heating.

-

Side Product Formation: Forcing the reaction with excessive heat can lead to decomposition of reactants or products, complicating purification.

-

Poor Reproducibility: The physical form of the solid (e.g., particle size) can vary between batches, leading to inconsistent results.

This guide provides a structured troubleshooting framework for researchers, moving from simple fixes to advanced techniques to overcome solubility barriers and achieve successful, reproducible quinazoline synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My starting materials are not dissolving in the recommended solvent. What are my immediate troubleshooting steps?

A1: This is the most common starting point for solubility issues. Before making drastic changes to the protocol, a few simple physical interventions can often solve the problem. The goal is to provide enough energy to overcome the crystal lattice energy of the solid reactant without causing degradation.

The Underlying Principle: For a solid to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the forces holding the solid's crystal lattice together. We can influence this balance by increasing the kinetic energy of the system.

Initial Troubleshooting Workflow:

-

Verify Solvent Quality: Ensure your solvent is pure and, if the reaction requires it, anhydrous. The presence of water in a non-polar aprotic solvent can significantly alter its solvating properties and may introduce unwanted side reactions.[4]

-

Increase Solvent Volume: While it may seem obvious, using an insufficient volume of solvent is a common oversight.[4] However, be mindful that excessive dilution can slow down bimolecular reactions. A good starting point is to increase the volume by 25-50% and observe the effect.

-

Apply Gentle Warming: Increase the temperature of the mixture to 40-60°C. This increases the kinetic energy of both the solvent and solute molecules, promoting dissolution.[4] Always use a stir plate with temperature control and monitor to ensure the reactant does not decompose.

-

Introduce Sonication: If warming is insufficient or undesirable, place the reaction flask in an ultrasonic bath. The high-frequency sound waves induce acoustic cavitation—the formation and collapse of microscopic bubbles—which acts as a powerful mechanical agitator at the solid's surface, breaking apart agglomerates and enhancing dissolution.[1][4]

Q2: The initial steps failed. How do I select a more appropriate solvent or co-solvent system?

A2: If physical methods are ineffective, a chemical modification of the reaction medium is the next logical step. The choice of solvent is critical and should be guided by the polarity of your reactants.

The Underlying Principle: The adage "like dissolves like" is paramount. Polar reactants (containing groups like -COOH, -NH2, -OH) will dissolve best in polar solvents. Non-polar reactants (rich in aromatic rings and alkyl chains) will dissolve better in non-polar solvents. Quinazoline precursors often have both polar functional groups and non-polar aromatic rings, making solvent selection a balancing act.

Solvent Selection Strategy:

-

Evaluate Reactant Polarity: Examine the structures of your starting materials. Is the anthranilic acid derivative highly substituted with polar groups? Is the other reactant a large, greasy ketone?

-

Consult a Solvent Properties Table: Use the table below to select a solvent with a higher boiling point (if more thermal energy is needed) or a different polarity that may better match your reactants. For many quinazoline syntheses, polar aprotic solvents are highly effective.

-